molecular formula C23H15N3O4 B4053643 1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B4053643
M. Wt: 397.4 g/mol
InChI Key: PUXTWGXQYOOUKW-UHFFFAOYSA-N
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Description

1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure. It is characterized by its pentacyclic framework and the presence of a nitro group and a pyridinyl substituent. This compound is of interest in various fields of scientific research

Scientific Research Applications

Synthesis and Characterization of Pyridine-containing Macrocycles

Research on pyridine-containing macrocycles, such as those described by Alcock et al. (1987), involves the synthesis and characterization of metal complexes with Ni^2+, Cu^2+, and Zn^2+. These studies often focus on elucidating the structural properties of the complexes, including coordination geometry and ligand interactions, through techniques like X-ray crystallography (Alcock, Balakrishnan, Moore, & Pike, 1987).

Applications in Catalysis and Material Science

Compounds with complex macrocyclic structures are of interest for their catalytic properties and potential applications in material science. Studies may explore the electrochemical properties, magnetic behavior, and potential for creating novel materials with specific functionalities. For example, the work on nickel complexes by Tamayo et al. (2006) examines color tuning and structural analysis, indicating the diverse applications of such compounds in designing materials with unique optical properties (Tamayo, Casabó, Escriche, Lodeiro, Covelo, Brondino, Kivekäs, & Sillampää, 2006).

Medicinal Chemistry and Biological Applications

While the focus is on excluding information related to drug use, dosage, and side effects, it is worth noting that macrocyclic compounds and their metal complexes are subjects of investigation in medicinal chemistry. These studies often aim to discover novel therapeutic agents, understand their mechanism of action at the molecular level, and explore their interactions with biological targets. For example, Fernandes et al. (2011) discuss the chelating properties of macrocycles in the context of metal ion overload, which is relevant to understanding the therapeutic potential of such compounds in treating metal-related disorders (Fernandes, Cabral, Costa, Castro, Delgado, Delgado, Drew, Félix, 2011).

Properties

IUPAC Name

1-nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c27-21-19-18-13-7-1-3-9-15(13)23(26(29)30,16-10-4-2-8-14(16)18)20(19)22(28)25(21)17-11-5-6-12-24-17/h1-12,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXTWGXQYOOUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)[N+](=O)[O-])C(=O)N(C4=O)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 2
1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 3
Reactant of Route 3
1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 4
1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 5
1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Reactant of Route 6
Reactant of Route 6
1-Nitro-17-pyridin-2-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

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